molecular formula C18H25N5O2S B5414443 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

Cat. No. B5414443
M. Wt: 375.5 g/mol
InChI Key: NWHFIWGWSOFDCX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a member of the piperazine family, which is known for its diverse biological activities. The synthesis, mechanism of action, and physiological effects of this compound have been extensively studied, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor and serotonin 5-HT1A receptor. This mechanism of action is similar to that of other antipsychotic drugs, suggesting that this compound may have similar therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and anxiolytic effects. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6, in the blood, indicating its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments. Firstly, it is relatively easy to synthesize, making it readily available for research purposes. Secondly, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations. Its potential side effects and toxicity have not been fully investigated, and its long-term effects on the body are not well understood.

Future Directions

There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide. Firstly, more studies are needed to investigate its potential as a treatment for various psychiatric disorders, such as schizophrenia and anxiety disorders. Additionally, the anti-inflammatory and analgesic effects of this compound need to be further explored to determine its potential as a treatment for chronic pain and inflammation. Finally, more research is needed to investigate the potential side effects and toxicity of this compound, especially with regards to long-term use.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-(3-methoxybenzyl)piperazine in the presence of acetic anhydride and acetic acid. The reaction yields the desired compound as a white solid with a high yield.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in medicine. It has been shown to exhibit significant antipsychotic and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders. Additionally, this compound has been found to have potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-3-17-20-21-18(26-17)19-16(24)13-23-9-7-22(8-10-23)12-14-5-4-6-15(11-14)25-2/h4-6,11H,3,7-10,12-13H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHFIWGWSOFDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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